2-Hydroxy-3,4-dimethoxybenzaldehyde
Overview
Description
2-Hydroxy-3,4-dimethoxybenzaldehyde is a compound that belongs to the class of organic compounds known as aromatic aldehydes. These are compounds containing an aldehyde substituted with a benzene ring. The specific structure of 2-hydroxy-3,4-dimethoxybenzaldehyde includes hydroxyl and methoxy functional groups attached to the benzene ring, which may influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related aromatic aldehydes often involves selective oxidation and formylation reactions. For instance, 3,5-dimethyl-4-hydroxybenzaldehyde can be synthesized via selective oxidation of 2,4,6-trimethylphenol using copper chloride, potassium carbonate, and hydrogen peroxide . Similarly, 3,4,5-trimethoxybenzaldehyde dimethylacetal can undergo reductive alkylation to yield 4-alkyl-3,5-dimethoxybenzaldehydes . These methods highlight the importance of selective functional group transformations in the synthesis of complex aromatic aldehydes.
Molecular Structure Analysis
The molecular structure of aromatic aldehydes can be influenced by substituents on the benzene ring. For example, the presence of a chlorine atom in ortho or meta positions relative to the aldehyde group can lead to different conformers and dimerization patterns, as seen in chloro-hydroxybenzaldehydes . The molecular structure can be further elucidated using spectroscopic methods such as NMR and IR, which provide insights into the electronic environment and bonding within the molecule .
Chemical Reactions Analysis
Aromatic aldehydes can participate in various chemical reactions, including condensation and complexation with other molecules. For instance, 4-methoxy-2-hydroxybenzaldehyde can react with aminoantipyrine to form a pyrazolone derivative, which exhibits intramolecular hydrogen bonding . Additionally, aromatic aldehydes can be used as ligands to form complexes with metals, as demonstrated by the synthesis of nickel and molybdenum complexes with 3-methoxy-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone .
Physical and Chemical Properties Analysis
The physical and chemical properties of aromatic aldehydes like 2-hydroxy-3,4-dimethoxybenzaldehyde are influenced by their functional groups. Hydroxyl and methoxy groups can engage in hydrogen bonding, affecting the compound's solubility, boiling point, and melting point. The presence of these groups can also impact the compound's reactivity, particularly in nucleophilic addition reactions common to aldehydes. The fluorescence derivatization of aromatic aldehydes for detection in liquid chromatography is an example of utilizing the chemical properties of these compounds .
Scientific Research Applications
Synthesis and Optical Studies
A study focused on the synthesis and optical properties of 3,4-dimethoxy benzaldehyde hydrazone metal complexes. The research synthesized these complexes and characterized them using FTIR, Mass spectra, and UV-vis absorption, studying their optical absorption spectra in the wavelength range from 200-900 nm. This study is significant in understanding the optical properties of these complexes (Mekkey, Mal, & Kadhim, 2020).
Synthesis of Natural Products
Research has been conducted on the synthesis of natural products such as (+/-)-isopiline, (+/-)-preocoteine, and others, using 4-hydroxy-2,3-dimethoxybenzaldehyde as a starting material. The key steps involved formation of ring C of the aporphines by a radical-initiated cyclisation. This study contributes to the field of organic synthesis and natural product chemistry (Nimgirawath et al., 2009).
Crystal Structure Analysis
Another study analyzed the crystal structures of four methoxybenzaldehyde oxime derivatives, including 2,3-dimethoxybenzaldehyde oxime. This research provides insights into different conformations and hydrogen-bonding patterns, enhancing understanding of molecular structures in crystallography (Gomes et al., 2018).
Molecular Modeling Studies
A study on the inclusion complexation of various hydroxybenzaldehydes with cyclodextrins, including 3,4-dimethoxybenzaldehyde (DMB), was conducted. This research used UV-Visible, steady-state and time-resolved fluorescence, and PM3 methods, providing valuable information for understanding the interactions of these compounds with cyclodextrins in molecular modeling (Jenita, Mohandass, & Rajendiran, 2013).
Safety And Hazards
properties
IUPAC Name |
2-hydroxy-3,4-dimethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-7-4-3-6(5-10)8(11)9(7)13-2/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOMNPYQUBMBOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172881 | |
Record name | 3,4-Dimethoxysalicylaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3,4-dimethoxybenzaldehyde | |
CAS RN |
19283-70-6 | |
Record name | 2-Hydroxy-3,4-dimethoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19283-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethoxysalicylaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019283706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dimethoxysalicylaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dimethoxysalicylaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.018 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-Dimethoxysalicylaldehyde | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9ET3S77J6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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